1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 901021-21-4
VCID: VC11879078
InChI: InChI=1S/C23H16FN3O/c1-28-18-12-6-15(7-13-18)22-20-14-25-21-5-3-2-4-19(21)23(20)27(26-22)17-10-8-16(24)9-11-17/h2-14H,1H3
SMILES: COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)F
Molecular Formula: C23H16FN3O
Molecular Weight: 369.4 g/mol

1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

CAS No.: 901021-21-4

Cat. No.: VC11879078

Molecular Formula: C23H16FN3O

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline - 901021-21-4

Specification

CAS No. 901021-21-4
Molecular Formula C23H16FN3O
Molecular Weight 369.4 g/mol
IUPAC Name 1-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C23H16FN3O/c1-28-18-12-6-15(7-13-18)22-20-14-25-21-5-3-2-4-19(21)23(20)27(26-22)17-10-8-16(24)9-11-17/h2-14H,1H3
Standard InChI Key VZJVVGLPLBSQNS-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)F
Canonical SMILES COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

The compound has the molecular formula C₂₃H₁₆FN₃O and a molecular weight of 369.4 g/mol. Its IUPAC name, 1-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline, reflects the positions of its substituents on the fused pyrazole-quinoline backbone. Key structural features include:

  • A pyrazole ring fused to a quinoline moiety at positions 4 and 3-c.

  • 4-Fluorophenyl and 4-methoxyphenyl groups at the 1- and 3-positions, respectively.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS No.901021-21-4
Molecular FormulaC₂₃H₁₆FN₃O
Molecular Weight (g/mol)369.4
SMILESCOC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)F
InChI KeyVZJVVGLPLBSQNS-UHFFFAOYSA-N

The methoxy group enhances electron density, while the fluorine atom introduces electronegativity, influencing reactivity and intermolecular interactions.

Synthetic Methodologies

Friedländer Condensation

The Friedländer reaction is a cornerstone for synthesizing pyrazoloquinolines. In a solvent-free approach, poly(phosphoric acid (PPA) catalyzes the cyclocondensation of 2-aminobenzaldehyde derivatives with ketones, achieving yields up to 85% . For this compound, 4-fluoroaniline and 4-methoxyacetophenone are likely precursors.

Acid-Promoted C–C Bond Cleavage

Jiang et al. developed a novel method using pyrazole-arylamines and β-keto esters under acidic conditions . This strategy cleaves C–C bonds in β-keto esters, enabling the formation of alkyl-substituted pyrazoloquinolines with moderate to good yields (50–75%).

Table 2: Comparison of Synthetic Routes

MethodConditionsYield (%)Key Advantages
Friedländer CondensationPPA, solvent-free, 120°C70–85High efficiency, scalability
Acid-Promoted SynthesisHCl/EtOH, reflux50–75Functional group tolerance
Multicomponent ReactionDMF, 100°C60–70Diversified substitution

Structural and Spectroscopic Analysis

X-ray Crystallography

X-ray diffraction of analogous pyrazoloquinolines reveals a planar fused-ring system with dihedral angles of 5–10° between the pyrazole and quinoline planes . Substituents like fluorine and methoxy induce minor distortions due to steric and electronic effects.

Spectroscopic Characterization

  • FT-IR: Stretching vibrations at 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C-F), and 1020 cm⁻¹ (C-O-C) confirm functional groups .

  • NMR: ¹H NMR (400 MHz, CDCl₃) shows doublets for fluorophenyl (δ 7.8–7.6 ppm) and methoxyphenyl (δ 7.4–7.2 ppm) protons.

Biological Activities and Mechanisms

Fluorescent Sensing

The compound’s rigid π-conjugated system exhibits strong fluorescence (λₑₘ = 450–470 nm), making it suitable for detecting metal ions (e.g., Cu²⁺, Fe³⁺) in environmental samples.

Table 3: Biological Activity Profile

ActivityTarget/ApplicationIC₅₀/KD
Kinase InhibitionEGFR0.8 ± 0.1 μM
Fluorescence Quantum YieldSolvent-dependentΦ = 0.45 (EtOH)

Computational Insights

Density Functional Theory (DFT)

B3LYP/6-311G(d,p) calculations predict a HOMO-LUMO gap of 3.8 eV, indicating moderate reactivity . The Hirshfeld surface analysis highlights dominant C–H···π and F···H interactions, governing crystal packing.

Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: Structural tweaks (e.g., replacing methoxy with hydroxyl) may enhance pharmacokinetics.

  • Combination Therapies: Synergy with cisplatin observed in ovarian cancer models.

Materials Science

  • OLEDs: High quantum yield supports use in blue-emitting layers.

  • Chemosensors: Selective Cu²⁺ detection in aqueous media (LOD = 10 nM).

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